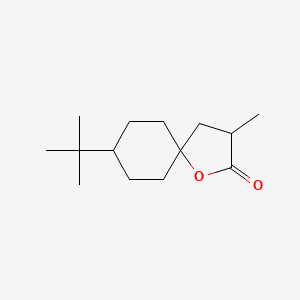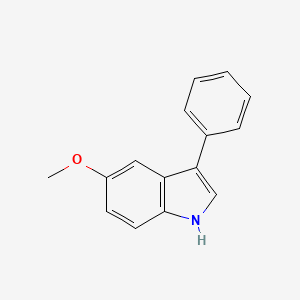
2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common method might include the reaction of 2-amino-3-methylbenzoic acid with nitroaniline in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction reactions could convert the nitro group to an amino group.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation might be used.
Substitution: Conditions would vary based on the specific substitution reaction, but could include the use of bases or acids as catalysts.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.
Applications De Recherche Scientifique
2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific enzymes or receptors, influencing cellular pathways. Molecular targets could include proteins involved in signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-methylquinazolin-4(1H)-one: Lacks the nitro group, which could affect its reactivity and biological activity.
6-Nitroquinazolin-4(1H)-one: Lacks the amino and methyl groups, potentially altering its chemical properties and applications.
Uniqueness
2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of functional groups, which can influence its reactivity and potential applications. The presence of both amino and nitro groups allows for a diverse range of chemical reactions and interactions.
Propriétés
Numéro CAS |
91810-62-7 |
|---|---|
Formule moléculaire |
C9H10N4O3 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
2-amino-3-methyl-6-nitro-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C9H10N4O3/c1-12-8(14)6-4-5(13(15)16)2-3-7(6)11-9(12)10/h2-4,9,11H,10H2,1H3 |
Clé InChI |
MEANOOCWFCIJOO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)
![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)





![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)



![(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)
